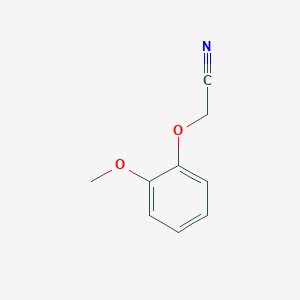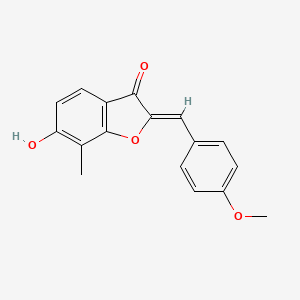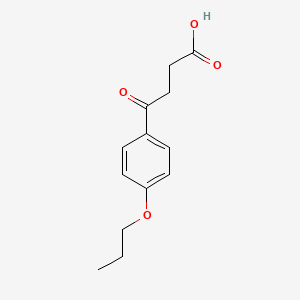
(2-甲氧基苯氧基)乙腈
描述
(2-Methoxyphenoxy)acetonitrile is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methoxyphenoxy)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxyphenoxy)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成及转化
- Wu 等人 (2014) 的一项研究描述了 2-(2-羟基苯基)乙腈的简明合成。此合成涉及三甲基甲硅烷基氰化物与由 2-(1-甲苯磺酰烷基)苯酚生成的邻醌甲基化物的反应。此外,这些乙腈可转化为苯并呋喃酮 (Wu, Gao, Chen, & Zhou, 2014)。
螺旋结构分析
- Stefankiewicz 等人 (2011) 研究了简单分子晶体中的螺旋结构,如 2-氨基-4-(噻唑啉-2-基)苯酚。他们的研究强调了包括 CH⋯π 型在内的较弱相互作用如何连接相同手性的螺旋,这与分子相互作用和组装的研究有关 (Stefankiewicz, Cian, & Harrowfield, 2011)。
亲核芳香取代
- 2019 年,Huber 等人报告了一种通过不寻常的芳香取代获得吲哚烯的方法。此过程涉及使 2-(2-甲氧基苯基)乙腈衍生物与各种烷基和芳基锂试剂反应,生成吲哚烯,它们是天然产物和染料的成分 (Huber, Roesslein, & Gademann, 2019)。
液相色谱应用
- Huber 和 Seaver (1987) 的研究调查了使用 2-甲氧基乙醇作为蛋白质反相 HPLC 中乙腈的流动相改性剂。此研究对于理解不同的流动相改性剂如何影响液相色谱中蛋白质分离的选择性和效率至关重要 (Huber & Seaver, 1987)。
光谱学和光解研究
- Serra 等人 (2004) 的一项研究使用激光闪光光解法研究了 1,2-芴二酮三线态对乙腈中苯酚的反应性。此研究提供了对特定光解条件下反应动力学和机理的见解 (Serra, Lucas, & Netto-Ferreira, 2004)。
催化和羟基化
- Joseph 等人 (2009) 使用过氧化氢作为氧化剂和乙腈中的钒基催化剂进行了芳香烃直接羟基化的研究。他们的发现与理解有机合成中的催化过程有关 (Joseph, Singhal, Jain, Sivakumaran, Kumar, & Sain, 2009)。
安全和危害
作用机制
Target of Action
It is known that this compound is used in the synthesis of substances and as a laboratory chemical .
Mode of Action
It is known to participate in acidolysis reactions, particularly in the context of lignin model compounds .
Biochemical Pathways
It is known to be involved in the acidolysis reaction of a lignin model compound . Lignin is a complex organic polymer that provides rigidity to plant cell walls. The acidolysis reaction is a type of chemical reaction where a compound is broken down by acids.
Pharmacokinetics
It is known that the compound is used as a laboratory chemical, suggesting that it may have specific properties that make it useful in a laboratory setting .
Result of Action
It is known to be involved in the acidolysis reaction of a lignin model compound , which suggests that it may have a role in the breakdown of complex organic polymers.
Action Environment
As a laboratory chemical, it is likely that its action and stability are influenced by factors such as temperature, ph, and the presence of other chemicals .
属性
IUPAC Name |
2-(2-methoxyphenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUDKUXGUIMMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371571 | |
| Record name | (2-Methoxyphenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6781-29-9 | |
| Record name | (2-Methoxyphenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can the crystal structure of 2-(5-Formyl-2-methoxyphenoxy)acetonitrile tell us about the potential properties of (2-Methoxyphenoxy)acetonitrile?
A: While the provided research focuses on 2-(5-Formyl-2-methoxyphenoxy)acetonitrile [], which contains an additional formyl group (-CHO), it offers some insight into the potential properties of (2-Methoxyphenoxy)acetonitrile. The research highlights the presence of intermolecular C—H⋯O and C—H⋯(O,O) interactions in the crystal structure of 2-(5-Formyl-2-methoxyphenoxy)acetonitrile []. These interactions suggest that (2-Methoxyphenoxy)acetonitrile, with its similar structure, might also exhibit such interactions, influencing its physical properties like melting point and solubility. Further research is needed to confirm these assumptions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301114.png)
![Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301115.png)



![Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1301120.png)


![4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid](/img/structure/B1301130.png)

